N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival of mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to inhibit various enzymes, such as dihydroorotase, dna gyrase, and uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), which are crucial for bacterial survival .
Biochemical Pathways
The inhibition of enzymes like dihydroorotase, dna gyrase, and murb suggests that it may interfere with nucleic acid synthesis and cell wall biosynthesis .
Result of Action
Based on the reported activities of benzothiazole derivatives, it can be inferred that the compound may lead to the inhibition of bacterial growth by disrupting essential biochemical pathways .
Preparation Methods
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 7-chloro-4-methoxy-1,3-benzothiazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts like palladium on carbon or copper iodide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide has been investigated for various scientific research applications:
Comparison with Similar Compounds
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide can be compared with other benzothiazole derivatives, such as:
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine: This compound has similar structural features but different functional groups, leading to variations in its biological activities.
2,4-Disubstituted thiazoles: These compounds also exhibit antimicrobial and anticancer properties but differ in their substitution patterns and overall molecular structure.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-5(14)12-10-13-8-7(15-2)4-3-6(11)9(8)16-10/h3-4H,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKURVFKAMSOIGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CC(=C2S1)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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